

# A Comparative Analysis of Experimental and Theoretical Properties of 1,1-Dimethylcyclopentane

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## Compound of Interest

Compound Name: 1,1-Dimethylcyclopentane

Cat. No.: B044176

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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Physicochemical Characteristics of a Key Organic Building Block

This guide provides a detailed comparison of the experimentally determined and theoretically predicted properties of **1,1-Dimethylcyclopentane** (CAS No: 1638-26-2), a saturated alicyclic hydrocarbon. Understanding the nuances between measured and calculated values is crucial for applications ranging from reaction modeling and solvent selection to the interpretation of analytical data. This document summarizes key physical properties, outlines the methodologies for their experimental determination, and presents a logical workflow for their comparative analysis.

## Comparison of Physicochemical Properties

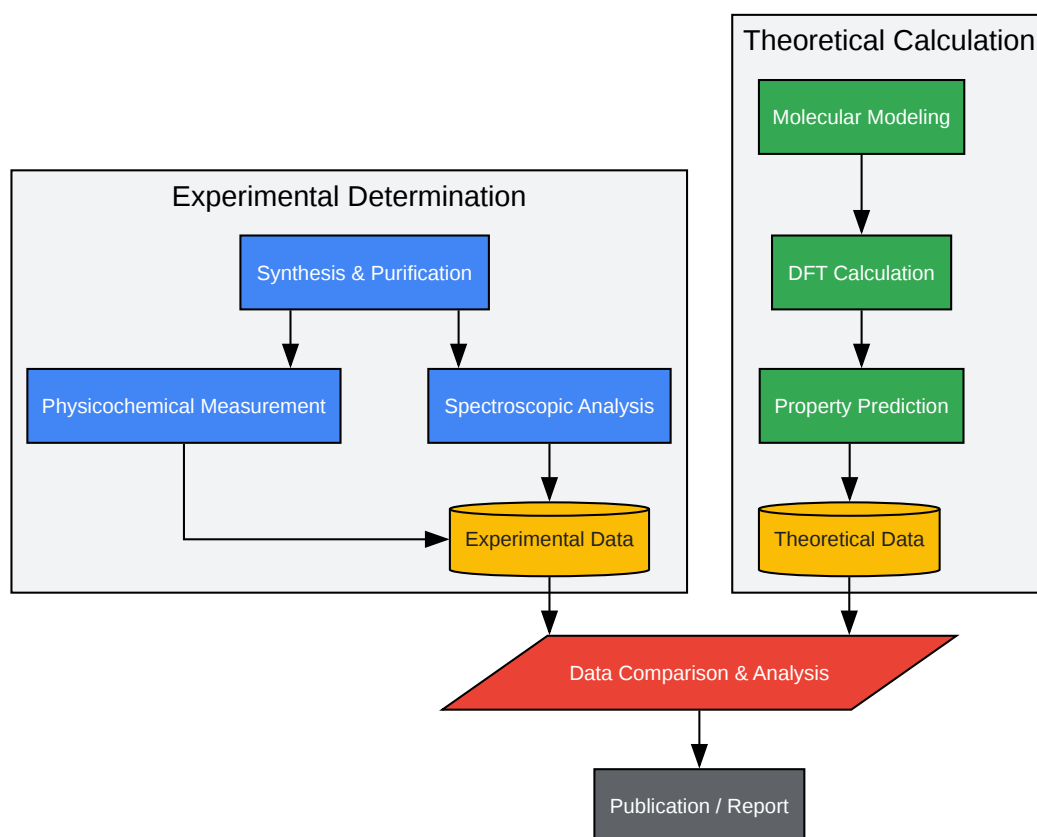
The following table summarizes the key experimental and theoretical physicochemical properties of **1,1-Dimethylcyclopentane**. Experimental values are sourced from established chemical databases, while theoretical values are representative of calculations using Density Functional Theory (DFT), a common computational method.

Property	Experimental Value	Theoretical Value (Illustrative)
Boiling Point	87.75°C - 88°C[1][2]	Not Directly Calculated (Requires Simulation)
Melting Point	-69.79°C to -70°C[1][2]	Not Directly Calculated (Requires Simulation)
Density	0.750 - 0.752 g/mL[1][2]	~0.745 g/mL
Refractive Index	1.4109 - 1.414[1][2]	~1.412
Molecular Weight	98.19 g/mol [1][3]	98.19 g/mol
Vapor Pressure	76.2 mmHg[3]	N/A

## Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the experimental and theoretical properties of a chemical compound like **1,1-Dimethylcyclopentane**.

## Workflow for Comparing Experimental and Theoretical Properties



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Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental and theoretical data.

## Experimental Protocols

The experimental values presented in this guide are determined through established laboratory techniques. Below are detailed methodologies for the key experiments.

## Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

- Distillation flask
- Condenser
- Thermometer (calibrated)
- Heating mantle
- Boiling chips

Procedure:

- A sample of purified **1,1-Dimethylcyclopentane** is placed in the distillation flask along with boiling chips to ensure smooth boiling.
- The flask is connected to the condenser and the thermometer is positioned such that the bulb is just below the side arm of the flask.
- The sample is heated gently.
- The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point.
- The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure if necessary.

## Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure.

Apparatus:

- Melting point apparatus
- Capillary tubes
- Thermometer (calibrated)

Procedure:

- A small amount of solidified **1,1-Dimethylcyclopentane** is introduced into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a slow, controlled rate.
- The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

## Measurement of Density

Principle: Density is the mass of a substance per unit volume.

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume
- Analytical balance
- Thermostat

Procedure:

- The empty pycnometer is cleaned, dried, and weighed.

- The pycnometer is filled with **1,1-Dimethylcyclopentane** and placed in a thermostat at a specific temperature (e.g., 20°C) until it reaches thermal equilibrium.
- The pycnometer is removed, carefully dried on the outside, and weighed again.
- The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

## Measurement of Refractive Index

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in the substance.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Light source (e.g., sodium lamp)

Procedure:

- The refractometer is calibrated using a standard of known refractive index.
- The prisms of the refractometer are cleaned and a few drops of **1,1-Dimethylcyclopentane** are applied.
- The temperature is maintained at a specific value (e.g., 20°C) by circulating water from the water bath.
- The light source is switched on, and the prisms are adjusted until the borderline between the light and dark fields is sharp and coincides with the crosshairs in the eyepiece.
- The refractive index is read from the scale.

## Theoretical Methodology

The theoretical values presented are illustrative and representative of what can be obtained using Density Functional Theory (DFT). A typical computational protocol would involve:

- Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
- Method: DFT with a suitable functional, such as B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.
- Basis Set: A Pople-style basis set like 6-31G(d) or a larger one for higher accuracy.
- Calculations:
  - Geometry Optimization: The 3D structure of the **1,1-Dimethylcyclopentane** molecule is optimized to find its lowest energy conformation.
  - Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to calculate thermodynamic properties.
  - Property Calculations: Properties like density and refractive index can be estimated from the optimized geometry and electronic structure using various models and algorithms within the software.

It is important to note that direct calculation of bulk properties like boiling and melting points from first principles is computationally very intensive and often requires molecular dynamics simulations. The slight discrepancies between experimental and theoretical values for properties like density arise from the approximations inherent in the computational models and the fact that calculations are often performed for an isolated molecule in the gas phase, whereas experiments are conducted on the bulk liquid.

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- To cite this document: BenchChem. [A Comparative Analysis of Experimental and Theoretical Properties of 1,1-Dimethylcyclopentane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044176#comparing-experimental-and-theoretical-properties-of-1-1-dimethylcyclopentane>]

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